2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The BOC group is particularly useful for protecting amines during chemical reactions, allowing for selective deprotection under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the ester linkage: The protected amine is then reacted with acetic anhydride to form the ester linkage.
Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid involves the selective protection and deprotection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for controlled modification of the compound. This selective deprotection is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
- 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
- Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
Uniqueness
2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid is unique due to its specific structure that allows for selective reactions at multiple functional groups. The presence of both ester and amine groups, protected by the BOC group, provides versatility in synthetic applications .
Properties
IUPAC Name |
2-[4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-9-14(20)22-10-12-6-4-11(5-7-12)8-13(18)19/h4-7H,8-10H2,1-3H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHPWQWRAUQUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCC1=CC=C(C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.